molecular formula C15H13ClN2O5S B280946 5-({[4-(Acetylamino)phenyl]amino}sulfonyl)-2-chlorobenzoic acid

5-({[4-(Acetylamino)phenyl]amino}sulfonyl)-2-chlorobenzoic acid

Cat. No.: B280946
M. Wt: 368.8 g/mol
InChI Key: QRRZWQODIIZPLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-({[4-(Acetylamino)phenyl]amino}sulfonyl)-2-chlorobenzoic acid, also known as N-(4-Acetylamino-2-chlorobenzoyl)-4-aminobenzenesulfonamide or N-(4'-acetylamido-2'-chlorobenzoyl)-p-aminobenzenesulfonamide, is a chemical compound that belongs to the class of sulfonamides. It is a white crystalline powder that is sparingly soluble in water but soluble in organic solvents. This compound has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 5-({[4-(Acetylamino)phenyl]amino}sulfonyl)-2-chlorobenzoic acid is not well understood. However, it is believed to act as a competitive inhibitor of the enzymes or proteins that it targets. By binding to the active site of these enzymes or proteins, it prevents their normal function and thus inhibits their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are dependent on the specific enzyme or protein that it targets. For example, inhibitors of carbonic anhydrases have been shown to have potential applications in the treatment of glaucoma, epilepsy, and cancer. Inhibitors of protein kinases have been studied as potential treatments for various diseases such as cancer, inflammatory disorders, and neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-({[4-(Acetylamino)phenyl]amino}sulfonyl)-2-chlorobenzoic acid in lab experiments is its versatility as a starting material for the synthesis of a wide range of inhibitors. It is also relatively easy to synthesize and purify, making it a convenient tool compound for medicinal chemistry research. However, one limitation of using this compound is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are many potential future directions for the use of 5-({[4-(Acetylamino)phenyl]amino}sulfonyl)-2-chlorobenzoic acid in scientific research. Some possible areas of interest include:
1. Development of novel inhibitors of carbonic anhydrases and protein kinases using this compound as a starting material.
2. Investigation of the mechanism of action of this compound and its derivatives.
3. Screening of this compound derivatives for activity against other enzymes and proteins.
4. Evaluation of the pharmacokinetic and pharmacodynamic properties of this compound and its derivatives in animal models.
5. Development of drug delivery systems for this compound and its derivatives to improve their solubility and bioavailability.
Conclusion
In conclusion, this compound is a versatile tool compound that has many potential applications in scientific research. Its ease of synthesis and purification make it a convenient starting material for the development of novel inhibitors of enzymes and proteins. Further research is needed to fully understand its mechanism of action and to explore its potential therapeutic applications.

Synthesis Methods

The synthesis of 5-({[4-(Acetylamino)phenyl]amino}sulfonyl)-2-chlorobenzoic acid involves the reaction of 5-amino-2-chlorobenzoic acid with 4-acetylaniline and p-aminobenzenesulfonamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions for several hours. The resulting product is then purified by recrystallization or column chromatography.

Scientific Research Applications

5-({[4-(Acetylamino)phenyl]amino}sulfonyl)-2-chlorobenzoic acid has been widely used in scientific research as a tool compound for the development of novel inhibitors of various enzymes and proteins. For example, it has been used as a scaffold for the design of inhibitors of carbonic anhydrases, which are enzymes that play a critical role in the regulation of acid-base balance and ion transport in many tissues. It has also been used as a starting material for the synthesis of inhibitors of protein kinases, which are enzymes that regulate many cellular processes such as cell growth, differentiation, and apoptosis.

Properties

Molecular Formula

C15H13ClN2O5S

Molecular Weight

368.8 g/mol

IUPAC Name

5-[(4-acetamidophenyl)sulfamoyl]-2-chlorobenzoic acid

InChI

InChI=1S/C15H13ClN2O5S/c1-9(19)17-10-2-4-11(5-3-10)18-24(22,23)12-6-7-14(16)13(8-12)15(20)21/h2-8,18H,1H3,(H,17,19)(H,20,21)

InChI Key

QRRZWQODIIZPLL-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O

Origin of Product

United States

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